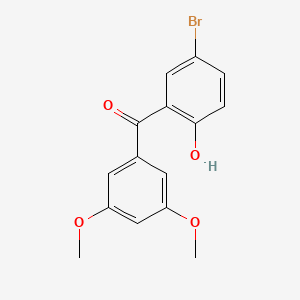
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic molecule with significant chemical and biological properties This compound is characterized by the presence of a pyrrolidine ring linked to a pyridinyl moiety and a trifluoromethoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can be achieved through a multi-step organic reaction sequence. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: : Starting from a suitable pyrrolidine precursor, the ring is constructed using cyclization reactions.
Attachment of the Chloropyridinyl Group: : This involves a nucleophilic substitution reaction where a chloropyridinyl derivative reacts with the pyrrolidine ring.
Introduction of the Trifluoromethoxy Group: : This step typically employs a Friedel-Crafts alkylation reaction to introduce the trifluoromethoxy-substituted phenyl group onto the existing molecular scaffold.
Industrial Production Methods
Industrial-scale production of this compound might employ continuous flow chemistry techniques to optimize yield and efficiency. This method offers improved reaction control and scalability, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: : It may be oxidized under certain conditions to yield various oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Appropriate halides or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will vary based on the specific reaction pathways and conditions employed. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, this compound can be used as a building block for synthesizing more complex molecules, facilitating the study of structure-activity relationships.
Biology
Biologically, it may serve as a ligand or inhibitor in various biochemical assays, helping to elucidate enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. It might exhibit pharmacological activity, making it a candidate for drug development.
Industry
Industrially, it can be used in the development of specialty chemicals, materials science, and agricultural chemicals, providing a versatile platform for innovation.
Mecanismo De Acción
The exact mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone will depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or other proteins. This interaction could alter the target's function, leading to downstream effects within biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Compounds such as (3-Chloropyridin-4-yl) and (3-(trifluoromethoxy)phenyl)methanone derivatives share structural similarities with the compound .
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone apart is its unique combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs. The inclusion of a pyrrolidine ring, chloropyridinyl moiety, and trifluoromethoxyphenyl group creates a compound with multifaceted applications.
That's a deep dive into your compound! Anything stand out to you?
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)26-17(19,20)21/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHWHOPYCSWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)
![2-Methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2814719.png)



![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)


![[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride](/img/structure/B2814733.png)
![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2814739.png)


